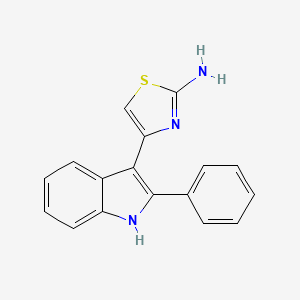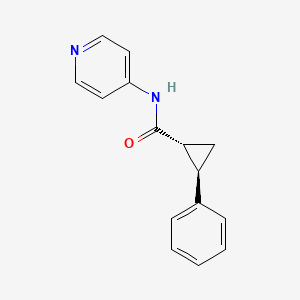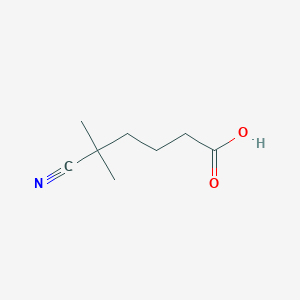
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a pyridone derivative that has been extensively studied for its unique properties and potential use in scientific research.
作用機序
The mechanism of action of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one is not fully understood, but it is believed to interact with proteins and enzymes in biological systems. This compound has been shown to bind to the active site of certain enzymes, inhibiting their activity. It has also been shown to interact with proteins involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA. This compound has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. It has a high degree of stability and can be stored for long periods of time. However, this compound has some limitations as well. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one. One area of interest is the development of new fluorescent probes for detecting protein-ligand interactions in biological systems. This compound has shown promise in this area, and further research could lead to the development of more sensitive and specific probes. Additionally, this compound could be used as a starting material for the synthesis of other compounds with potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases.
合成法
The synthesis of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one involves a multi-step process that requires the use of various reagents and solvents. The most common method for synthesizing this compound involves the reaction of 2-chloro-5-trifluoromethylpyridine with N-methylpyrrolidone in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one has been used in various scientific research applications due to its unique properties. It has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions in biological systems. This compound has also been used as a ligand in metal-catalyzed reactions and as a reagent for the synthesis of other compounds.
特性
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-4-10(18)17(7-9)8-11(19)16-5-1-2-6-16/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRAEPCKTRBPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)


![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)

![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)